
Lactate
Overview
Description
Lactate (C₃H₅O₃⁻) is a monocarboxylic acid anion and a key intermediate in cellular metabolism. It is primarily produced via glycolysis under anaerobic conditions, where pyruvate is reduced to this compound by this compound dehydrogenase (LDH) using NADH as a cofactor . This compound serves as a metabolic fuel, signaling molecule, and regulator of immune responses . Its roles extend to cancer biology, where it acts as an "oncometabolite" by promoting tumor proliferation and immune evasion . Industrially, this compound is a precursor for biodegradable polymers like poly(lactic acid) (PLA) and solvents such as ethyl this compound .
Scientific Research Applications
Pharmaceutical Applications
Lactate plays a crucial role in the pharmaceutical industry, primarily due to its compatibility with biological systems and its ability to serve as a vehicle for drug delivery.
Key Applications:
- Intravenous Solutions: this compound is a key component in intravenous solutions such as Lactated Ringer’s solution, which helps replenish electrolytes and fluids in patients .
- Mineral Formulations: Mineral lactates (e.g., calcium this compound, magnesium this compound) are used to treat conditions like osteoporosis and hypertension due to their good tolerance and bioavailability .
- Controlled Drug Delivery: this compound serves as an intermediate in the synthesis of biodegradable polymers for controlled drug release systems .
Table 1: Pharmaceutical Uses of this compound
Application | Description |
---|---|
Intravenous Solutions | Used in electrolyte replenishment |
Mineral Formulations | Treats deficiencies (e.g., calcium for osteoporosis) |
Controlled Drug Delivery | Biodegradable polymers for sustained release |
Food Industry Applications
In the food sector, this compound is utilized for its preservative qualities and flavor-enhancing properties.
Key Applications:
- Preservative: Lactic acid acts as a natural preservative, inhibiting the growth of spoilage microorganisms .
- Flavoring Agent: It contributes to the flavor profile of fermented products like yogurt and pickles .
- pH Regulator: this compound helps maintain acidity levels in food products, enhancing shelf life and safety .
Table 2: Food Industry Uses of this compound
Application | Description |
---|---|
Preservative | Inhibits microbial growth |
Flavoring Agent | Enhances taste in fermented foods |
pH Regulator | Maintains acidity for food safety |
Cosmetic Industry Applications
This compound is increasingly used in cosmetic formulations due to its moisturizing and exfoliating properties.
Key Applications:
- Moisturizers: Lactic acid is a humectant that attracts moisture to the skin, improving hydration .
- Exfoliants: It aids in the removal of dead skin cells, promoting a smoother skin texture .
- Skin Rejuvenation: Used in anti-aging products for its ability to enhance skin luminosity .
Table 3: Cosmetic Uses of this compound
Application | Description |
---|---|
Moisturizers | Attracts moisture to the skin |
Exfoliants | Removes dead skin cells |
Skin Rejuvenation | Enhances luminosity and texture |
Biotechnological Applications
This compound has significant potential in biotechnology, particularly with lactic acid bacteria (LAB).
Key Applications:
- Fermentation Processes: LAB are employed to produce lactic acid through fermentation, which is then used in various applications from food preservation to biopolymer production .
- Probiotics: LAB are recognized for their health benefits and are used as probiotics in dietary supplements .
Table 4: Biotechnological Uses of this compound
Application | Description |
---|---|
Fermentation Processes | Production of lactic acid via LAB |
Probiotics | Health-promoting effects through dietary supplementation |
Case Studies
Several studies have highlighted the applications of this compound across different fields:
- A study on This compound's role in treating chronic diseases demonstrated its effectiveness as a mineral carrier for conditions like anemia and hypertension .
- Research on lactic acid bacteria has shown their potential in producing high-value metabolites such as bioactive peptides and antibacterial compounds, indicating a promising future for this compound applications in health and nutrition .
Chemical Reactions Analysis
Production of Lactate
This compound can be produced through bacterial fermentation of carbohydrates or chemical synthesis from acetaldehyde .
Fermentative Production: Industrially, lactic acid is mainly produced by fermentation (70–90%) . Various Lactobacillus bacteria, such as Lactobacillus acidophilus, Lacticaseibacillus casei, Lactobacillus delbrueckii subsp. bulgaricus, Lactobacillus helveticus, Lactococcus lactis, Bacillus amyloliquefaciens, and Streptococcus salivarius subsp. thermophilus, ferment milk or whey to produce fermented milk products .
Almost any carbohydrate source containing C5 (Pentose sugar) and C6 (Hexose sugar) can be used as a starting material. Commonly used sources include pure sucrose, glucose from starch, raw sugar, and beet juice . Lactic acid-producing bacteria are divided into:
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Homofermentative bacteria (e.g., Lactobacillus casei and Lactococcus lactis) which produce two moles of this compound from one mole of glucose .
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Heterofermentative species which produce one mole of this compound from one mole of glucose, along with carbon dioxide and acetic acid/ethanol .
Chemical Production: Racemic lactic acid is synthesized industrially by reacting acetaldehyde with hydrogen cyanide and hydrolyzing the resultant lactonitrile . Musashino, a Japanese company, is a major manufacturer using this method, where hydrolysis with hydrochloric acid results in ammonium chloride as a byproduct .
Redox Reactions and this compound Metabolism
This compound carries two more hydrogen atoms than pyruvate . The conversion of glucose or this compound into pyruvate requires the removal of these electrons, which are stored in NADH, into the mitochondria . this compound and pyruvate circulate in the bloodstream, with this compound being approximately 20 times more abundant . Monocarboxylic transporters (MCTs) transport both this compound and pyruvate, facilitating their exchange . Inside cells, this compound and pyruvate are rapidly interconverted by this compound dehydrogenase (LDH) .
The net LDH flux depends on the reaction quotient (Q) relative to the equilibrium constant (Keq) of LDH :
Q > Keq implies this compound consumption .
This compound Dehydrogenase (LDH) Reaction
The reaction of pig heart this compound dehydrogenase with NAD+ and this compound to form pyruvate and NADH has been studied using rapid spectrophotometric methods .
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The distinct spectrum of enzyme-bound NADH allows for measuring the dissociation rate of this compound.
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The reduction of the first mole equivalent of NAD+ per mole of enzyme sites is much faster than the steady-state rate of NADH production.
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At pH 8, the dissociation of the enzyme–NADH complex is the rate-determining step for the steady-state oxidation of this compound. At lower pH, some other step after the interconversion of the ternary complex and before the dissociation of NADH becomes rate-determining.
Chemical Conversion of Cellulose to Lactic Acid
Lactic acid can be directly produced from cellulose using a chemocatalytic system involving diluted metal ions (e.g., Pb(II)) in water . The system facilitates multistep cascade reactions, including cellulose hydrolysis to glucose, glucose isomerization to fructose, retro-aldol fragmentation of fructose to trioses, and conversion of trioses to lactic acid .
In the absence of Pb(II), the primary product is HMF, whereas the presence of Pb(II) shifts the reaction towards lactic acid formation . Pb(II) catalyzes both the isomerization of glucose to fructose and the conversion of fructose to lactic acid .
The reaction pathway involves :
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Hydrolysis of cellulose to glucose
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Isomerization of glucose to fructose , facilitated by Pb(II)–OH species, primarily via the 1,2-hydride shift mechanism.
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Retro-aldol fragmentation of fructose to trioses
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Conversion of trioses to lactic acid , with Pb(II) catalyzing the isomerization of 1,1-dihydroxy-acetone to lactic acid.
Experimental studies on trioses (glyceraldehyde, dihydroxyacetone, and pyruvaldehyde) at 463 K in aqueous solutions showed that lactic acid was produced with high yields (≥91%) in the presence of Pb(II), whereas its absence led to significantly lower yields (≤18%) .
Lactic Acid from Glucose
The conversion of glucose to lactic acid can be represented as follows :
This reaction demonstrates that the production of this compound from glucose releases two H+ ions, which contribute to increased acidity until the excess this compound and protons are converted back to pyruvate, then to glucose or CO2 and water .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying lactate in biological samples, and how do researchers validate these assays?
- This compound quantification typically employs enzymatic assays (e.g., this compound dehydrogenase [LDH]-coupled reactions) using colorimetric or fluorometric detection . Validation requires calibration curves with known this compound standards, spike-and-recovery tests to assess matrix interference, and cross-validation with orthogonal methods (e.g., HPLC). Researchers must account for isoform specificity (L- vs. D-lactate) and sample type (e.g., plasma vs. cell lysates) to avoid artifacts .
Q. How should researchers design experiments to minimize variability in this compound measurements across replicates?
- Key steps include:
- Standardizing sample collection protocols (e.g., rapid freezing to halt glycolysis).
- Using internal controls (e.g., spiked this compound analogs) and technical replicates.
- Normalizing this compound levels to total protein content or cell count to mitigate biological variability .
Q. What statistical approaches are recommended for analyzing this compound dynamics in time-course experiments?
- Use mixed-effects models to account for repeated measures and inter-subject variability. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for skewed distributions. Data should be visualized with line graphs (mean ± SEM) or heatmaps to highlight temporal trends .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in disease progression (e.g., cancer vs. sepsis) be systematically addressed?
- Conduct a meta-analysis of existing studies using PRISMA guidelines, stratifying by disease model (in vitro, animal, clinical), this compound measurement timing, and confounding variables (e.g., hypoxia). Experimental follow-ups should employ multi-omics integration (e.g., metabolomics with transcriptomics) to contextualize this compound within broader metabolic networks .
Q. What experimental strategies can resolve debates about this compound as a signaling molecule versus a metabolic waste product?
- Combine genetic knockdown (e.g., this compound transporters like MCT1/4) with real-time metabolic flux analysis (Seahorse assays). Use isotope tracing (¹³C-lactate) to track this compound incorporation into TCA cycle intermediates or epigenetic modifiers (e.g., histone lactylation) .
Q. How should researchers optimize protocols for measuring this compound in heterogeneous tissue samples (e.g., tumors)?
- Spatial metabolomics techniques (e.g., MALDI imaging) can map this compound distribution within tissue sections. Microdialysis paired with biosensors allows real-time, in vivo this compound monitoring. For bulk analysis, homogenize tissues in perchloric acid to stabilize this compound and inhibit enzymatic degradation .
Q. What criteria define a robust research question for investigating this compound’s role in neuroenergetics?
- Apply the PICOT framework:
- P (Population): Neuronal cell lines vs. in vivo models.
- I (Intervention): this compound supplementation or transport inhibition.
- C (Comparison): Glucose-dependent metabolism.
- O (Outcome): ATP production, redox state.
- T (Time): Acute vs. chronic exposure .
Q. Methodological Challenges & Solutions
Q. How can researchers address discrepancies between extracellular this compound levels and intracellular metabolic activity?
- Use compartment-specific sensors (e.g., this compound-linked FRET probes) or fractionation techniques (cytosolic vs. mitochondrial isolates). Correlate extracellular flux data with intracellular NAD+/NADH ratios to assess metabolic coupling .
Q. What are best practices for integrating this compound data with other biomarkers in multi-parametric studies?
- Apply dimensionality reduction (PCA, t-SNE) to identify latent variables linking this compound to other metabolites. Use machine learning (random forests) to classify disease states based on this compound-associated signatures .
Q. How should negative or inconclusive this compound data be reported to ensure transparency?
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyruvate
Pyruvate (C₃H₃O₃⁻) is the oxidized counterpart of lactate and a central node in carbohydrate metabolism. Key differences include:
- Enzymatic Interconversion : LDH catalyzes the reversible reduction of pyruvate to this compound. Cryptosporidium parvum LDH (CpLDH) exhibits a 54-fold lower Km and 123-fold higher Vmax for pyruvate reduction compared to this compound oxidation, highlighting a kinetic preference for this compound production .
- Metabolic Roles : Pyruvate enters the TCA cycle under aerobic conditions, while this compound accumulates during hypoxia. In cancer cells (e.g., MCF7), this compound production dominates even in oxygen-rich environments (Warburg effect) .
- Clinical Relevance : Elevated blood this compound (>2 mM) indicates hypoxia or sepsis, whereas pyruvate levels remain stable .
Table 1: Kinetic Parameters of CpLDH for Pyruvate vs. This compound
Substrate | Km (mM) | Vmax (μmol/min/mg) |
---|---|---|
Pyruvate | 0.12 | 123 |
This compound | 6.5 | 1.0 |
Data from recombinant CpLDH assays
Lactic Acid
Lactic acid (C₃H₆O₃) is the protonated form of this compound. Critical distinctions include:
- Acidity : Lactic acid (pKa = 3.86) donates protons in acidic environments, whereas this compound dominates at physiological pH (7.4) .
- Isomerism : L-lactic acid is metabolically active in humans, while D-lactic acid accumulates in infants, causing metabolic acidosis .
- Industrial Use : Lactic acid is esterified to produce PLA, whereas this compound salts (e.g., sodium this compound) are used in food preservation .
Ethyl this compound
Ethyl this compound (C₅H₁₀O₃) is an ester derived from lactic acid and ethanol. Comparisons with this compound include:
- Solvent Properties : Ethyl this compound replaces toxic solvents (e.g., ethylene glycol) in pharmaceuticals and coatings due to its biodegradability and low toxicity .
- Production Challenges : Lactic acid must be purified from fermentation broths (neutralized as this compound salts) before esterification, increasing production costs .
Table 3: Ethyl this compound vs. Petroleum-Based Solvents
Property | Ethyl this compound | Toluene |
---|---|---|
Biodegradability | High | Low |
Toxicity | Low | High |
Boiling Point | 154°C | 111°C |
This compound Salts
Sodium, calcium, and zinc lactates are widely used in food and pharmaceuticals:
- Bioavailability : L-calcium this compound gluconate has superior calcium absorption (35%) compared to carbonate (27%) .
- Regulatory Status : The FAO/WHO bans D-lactate in infant formulas due to metabolic risks, while L-lactate is approved .
Research Findings and Clinical Implications
- Cancer Metabolism : this compound concentrations in tumors (up to 57 mM) correlate with metastasis risk and immune suppression via histone deacetylase inhibition .
- Neurological Roles : this compound binds to HCAR1 receptors in the brain, aiding recovery from hypoxic-ischemic injury .
- Quantification Challenges : ¹³C-labeled this compound isotopologues require LC-MS/MS calibration to avoid fragmentation biases .
Properties
CAS No. |
113-21-3 |
---|---|
Molecular Formula |
C3H5O3- |
Molecular Weight |
89.07 g/mol |
IUPAC Name |
2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1 |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])O |
Canonical SMILES |
CC(C(=O)[O-])O |
Synonyms |
2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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